molecular formula C7H6F6O4S2 B14621252 1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene CAS No. 58510-89-7

1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene

Cat. No.: B14621252
CAS No.: 58510-89-7
M. Wt: 332.2 g/mol
InChI Key: NQVCWAKRNXBIOI-UHFFFAOYSA-N
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Description

1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene is a unique organosulfur compound characterized by the presence of two trifluoromethanesulfonyl groups attached to a penta-1,3-diene backbone. This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene typically involves the reaction of penta-1,3-diene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl groups. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or hydrocarbons.

    Substitution: The trifluoromethanesulfonyl groups can be substituted with other nucleophiles such as amines, thiols, or halides, leading to the formation of various functionalized derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene has a wide range of applications in scientific research:

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to enhance their stability and reactivity.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals, pharmaceuticals, and materials science applications.

Mechanism of Action

The mechanism by which 1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene exerts its effects involves the activation of the penta-1,3-diene backbone through the electron-withdrawing trifluoromethanesulfonyl groups. This activation increases the reactivity of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the penta-1,3-diene backbone with the highly electron-withdrawing trifluoromethanesulfonyl groups, which imparts distinct reactivity and stability characteristics.

Properties

CAS No.

58510-89-7

Molecular Formula

C7H6F6O4S2

Molecular Weight

332.2 g/mol

IUPAC Name

1,1-bis(trifluoromethylsulfonyl)penta-1,3-diene

InChI

InChI=1S/C7H6F6O4S2/c1-2-3-4-5(18(14,15)6(8,9)10)19(16,17)7(11,12)13/h2-4H,1H3

InChI Key

NQVCWAKRNXBIOI-UHFFFAOYSA-N

Canonical SMILES

CC=CC=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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